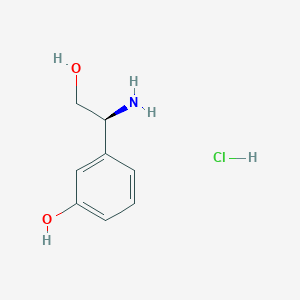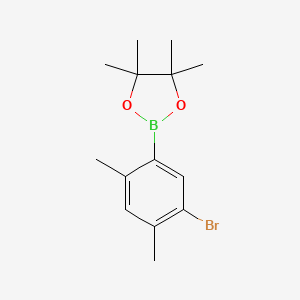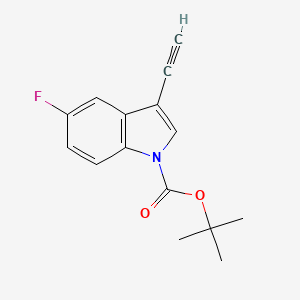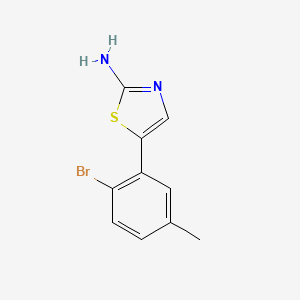methanol CAS No. 5437-91-2](/img/structure/B14017817.png)
[2-(Ethoxymethyl)phenyl](diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethyl)phenylmethanol: is an organic compound with the molecular formula C22H22O2 . It is a member of the class of compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethoxymethyl group attached to a phenyl ring, and two additional phenyl groups attached to a central carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)phenylmethanol typically involves the reaction of [2-(Ethoxymethyl)phenyl]methanol with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2-(Ethoxymethyl)phenylmethanol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from any by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Ethoxymethyl)phenylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The hydroxyl group in 2-(Ethoxymethyl)phenylmethanol can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride (SOCl2) or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Ethoxymethyl)phenylmethanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of 2-(Ethoxymethyl)phenylmethanol, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, 2-(Ethoxymethyl)phenylmethanol is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethyl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-(Methoxymethyl)phenylmethanol
- 2-(Ethoxymethyl)phenylmethanol
- 2-(Ethoxymethyl)phenylethanol
Uniqueness: 2-(Ethoxymethyl)phenylmethanol is unique due to the presence of the ethoxymethyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
5437-91-2 |
|---|---|
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
[2-(ethoxymethyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C22H22O2/c1-2-24-17-18-11-9-10-16-21(18)22(23,19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,23H,2,17H2,1H3 |
InChI-Schlüssel |
IRIPSNPRMXMWIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)

![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)

![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)

